molecular formula C17H26N2O B7355009 3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol

3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol

Numéro de catalogue B7355009
Poids moléculaire: 274.4 g/mol
Clé InChI: BMLQIVDXDGXFKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol, also known as SKF 38393, is a selective dopamine D1 receptor agonist. It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and learning in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in the treatment of depression, schizophrenia, and drug addiction.

Mécanisme D'action

3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn activates various signaling pathways. The activation of these pathways results in the modulation of neurotransmitter release and neuronal excitability, leading to the observed behavioral effects.
Biochemical and Physiological Effects:
This compound 38393 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex, leading to improved cognitive function. It has also been shown to increase the release of dopamine in the striatum, leading to improved motor function. Additionally, this compound 38393 has been shown to increase the expression of neurotrophic factors, which promote neuronal growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 has several advantages for lab experiments. It is a selective dopamine D1 receptor agonist, which allows for the specific modulation of this receptor. It has also been extensively studied and characterized, making it a reliable tool for research. However, this compound 38393 has limitations as well. It has poor solubility in water, which can make dosing and administration challenging. Additionally, it has a short half-life, which can limit its effectiveness in long-term studies.

Orientations Futures

There are several future directions for the study of 3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393. One potential direction is the investigation of its potential in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a therapeutic agent. Another potential direction is the investigation of its potential in the treatment of neurodegenerative disorders. It has been shown to promote neuronal growth and survival, suggesting that it may have potential in the treatment of disorders such as Alzheimer's disease and Parkinson's disease. Finally, further investigation of the signaling pathways activated by this compound 38393 may lead to the development of more selective and effective therapeutic agents.

Méthodes De Synthèse

3-[[(1-Ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol 38393 can be synthesized using a multi-step process that involves the conversion of commercially available starting materials. The synthesis method involves the coupling of 1-ethyl-2,3,4,5-tetrahydro-1-benzazepine with cyclobutanone, followed by the reduction of the resulting intermediate to yield this compound 38393. The synthesis method has been optimized to produce high yields of this compound 38393 with high purity.

Propriétés

IUPAC Name

3-[[(1-ethyl-2,3,4,5-tetrahydro-1-benzazepin-5-yl)amino]methyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-19-9-5-7-16(15-6-3-4-8-17(15)19)18-12-13-10-14(20)11-13/h3-4,6,8,13-14,16,18,20H,2,5,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLQIVDXDGXFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C2=CC=CC=C21)NCC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.